molecular formula C10H17NO4 B2530425 (2S,3S)-1-[(tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid CAS No. 1620842-86-5

(2S,3S)-1-[(tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid

Cat. No.: B2530425
CAS No.: 1620842-86-5
M. Wt: 215.249
InChI Key: CWCHGLNUHDOFHF-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S)-1-[(tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid is a useful research compound. Its molecular formula is C10H17NO4 and its molecular weight is 215.249. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Analogous Compounds : Compounds similar to (2S,3S)-1-[(tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid have been synthesized for use in creating abnormally high molecular weight polypeptides. For example, the synthesis of 2-carboxy-4-methylazetidine, an isomeric analog of dl-proline, involves the reaction of α,β-dibromo carbonyl ester with benzylamine, followed by hydrolysis and catalytic hydrogenation to yield the title compound (Soriano, Podraza, & Cromwell, 1980).

  • In the Synthesis of Antibacterial Agents : 7-Azetidinylquinolones with a 7-(3-amino-2-methyl-1-azetidinyl) moiety have been prepared to determine their antibacterial potency. These compounds have shown that the stereochemistry of the azetidine and oxazine rings is critical for enhancing in vitro activity and oral efficacy (Frigola et al., 1995).

  • Preparation of Electrophilic Building Blocks : Novel electrophilic building blocks for synthesizing enantiomerically pure compounds have been prepared using derivatives of this compound. These are essential for creating chiral derivatives of various carboxylic acids (Zimmermann & Seebach, 1987).

  • Synthesis of Dipeptide Analogues : Tert-butyloxycarbonyl amino acid anilides, including derivatives of this compound, have been synthesized for extending into corresponding dipeptide analogues (Schutkowski, Mrestani-Klaus, & Neubert, 2009).

  • Amino Acid-Azetidine Chimeras : Enantiopure azetidine-2-carboxylic acid analogs with heteroatomic side chains have been synthesized. These chimeras serve as tools for studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).

Future Directions

The future directions in the research and application of this compound could involve the development of more efficient and sustainable methods for the synthesis of similar compounds . The use of flow microreactor systems represents a promising approach in this regard .

Properties

IUPAC Name

(2S,3S)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-6-5-11(7(6)8(12)13)9(14)15-10(2,3)4/h6-7H,5H2,1-4H3,(H,12,13)/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWCHGLNUHDOFHF-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C1C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN([C@@H]1C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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